N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 2-fluorobenzyl substituent at the 5-position and a 2-methylbenzamide group linked via an ethyl chain. Its structural framework, characterized by a fused pyrazole-pyrimidine core, facilitates interactions with ATP-binding pockets of kinases. The 2-fluorobenzyl moiety enhances lipophilicity and target affinity, while the 2-methylbenzamide group contributes to metabolic stability and solubility .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-6-2-4-8-17(15)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-7-3-5-9-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSMBYLFTYGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets in the body.
Mode of Action
It’s known that similar compounds can inhibit neuronal nitric oxide synthase (nnos), an important therapeutic approach to target neurodegenerative disorders. This suggests that the compound might interact with its targets and cause changes in their activity, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s noted that the majority of nnos inhibitors developed are arginine mimetics and, therefore, suffer from poor bioavailability. This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib. This suggests that the compound might have a significant inhibitory effect on its targets, leading to potential therapeutic effects.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the relevant literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of fluorine in the benzyl group may enhance its bioactivity by improving metabolic stability and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. In vitro studies suggest that this compound may possess selective cytotoxicity against certain cancer types, although specific data on this compound is limited.
Antimicrobial Activity
Similar compounds have demonstrated moderate to good antibacterial activity. For example, studies on related benzyl derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticonvulsant Properties
Some studies have reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticonvulsant effects in animal models. The structure-activity relationship (SAR) suggests that modifications at the benzyl position can significantly influence anticonvulsant potency. While direct studies on this compound are sparse, its structural similarities to known anticonvulsants warrant further investigation.
Case Studies and Research Findings
A recent study published in Molecules explored the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives. The findings suggested that modifications at different positions on the pyrazolo ring could enhance biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against certain cancer cell lines .
Another research effort focused on the SAR of similar compounds indicated that substituents such as fluorine could enhance lipophilicity and improve cellular uptake, thereby increasing overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[3,4-d]pyrimidinone Family
Key analogues include compounds described in patent literature (e.g., Example 53 from ): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Compound A).
Structural Insights :
- The target compound lacks the chromenone ring present in Compound A, which reduces molecular weight and may improve solubility.
Pharmacological and Physicochemical Properties
- Biological Activity: While specific IC₅₀ data for the target compound are unavailable, Compound A’s chromenone moiety suggests activity against tyrosine kinases (e.g., VEGF receptors). The target compound’s simpler structure may favor selectivity for serine/threonine kinases.
Research Findings and Key Differences
Binding Affinity and Selectivity
- Target Compound : Predicted to exhibit moderate kinase inhibition breadth due to its compact structure. The 2-methylbenzamide may reduce off-target interactions compared to bulkier substituents.
- Compound A: The chromenone ring likely confers higher affinity for kinases with larger hydrophobic pockets (e.g., PI3K isoforms) but may increase cytotoxicity risks .
Metabolic Stability
- The target compound’s methylbenzamide group is less prone to oxidative metabolism than Compound A’s isopropylamide, suggesting superior pharmacokinetics in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
